molecular formula C6H3BrClN3 B3094389 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-04-6

8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B3094389
M. Wt: 232.46
InChI Key: WYMZXLOITHKGTF-UHFFFAOYSA-N
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Description

“8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound . It is related to the “8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine” compound, which has a molecular weight of 232.47 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes “8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine”, has been the subject of several studies . One common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine and its derivatives are significant in the field of synthetic organic chemistry. Tang et al. (2014) discussed the synthesis of such compounds through bromine-mediated oxidative cyclization and their potential as versatile synthetic intermediates for various chemical reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).

Applications in Agriculture

  • Compounds like 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine have shown significant herbicidal activity. Moran (2003) found that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possess excellent herbicidal properties against a broad spectrum of vegetation (Moran, 2003).

Biological and Pharmacological Research

Antioxidant Properties

  • Smolsky et al. (2022) conducted a study on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, demonstrating their potential in reducing oxidative stress and acting as potential antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Structural and Electronic Properties

  • Mu et al. (2015) focused on the synthesis and characterization of compounds like 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, providing insights into their structural and electronic properties. Such studies are essential for the development of new materials with specific electronic characteristics (Mu, Mingyan, Zhaohui, Tan, Weng, Wu, & Liu, 2015).

properties

IUPAC Name

8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMZXLOITHKGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Cl)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

Synthesis routes and methods

Procedure details

To a cooled, stirred suspension of 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (0.961 g, 4.51 mmol) and copper(II)chloride dihydrate (0.20 g, 1.2 mmol) in 12 M of hydrochloric acid (10.0 mL) at 5° C. was added dropwise a solution of sodium nitrite (0.37 g, 5.4 mmol) in water (2 mL). Gentle gas evolution was noted. The mixture was stirred for 30 minutes at 5° C. then at room temperature for 18 hours. The yellow mixture was diluted with water (80 mL) and the resulting precipitate was filtered, rinsed with water and dried in-the-air. 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine was isolated as a pale yellow solid (0.947 g, 90%) and was used without further purification. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.98 (d, J=6.9 Hz, 1H), 8.10 (d, J=7.8 Hz, 1H), 7.22 (t, J=7.0 Hz, 1H). MS=232, 234, 236 (MH)+.
Quantity
0.961 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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